molecular formula C20H23NO3S B14555136 Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate CAS No. 62220-66-0

Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate

Cat. No.: B14555136
CAS No.: 62220-66-0
M. Wt: 357.5 g/mol
InChI Key: UHWODNKEINOEOE-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This particular compound features a complex structure with both ester and sulfanyl functional groups, making it a subject of interest in various chemical and industrial applications.

Properties

CAS No.

62220-66-0

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl 2-[2-(diethylcarbamoyl)phenyl]sulfanylbenzoate

InChI

InChI=1S/C20H23NO3S/c1-4-21(5-2)19(22)15-11-7-9-13-17(15)25-18-14-10-8-12-16(18)20(23)24-6-3/h7-14H,4-6H2,1-3H3

InChI Key

UHWODNKEINOEOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate typically involves the esterification of 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of acid chlorides and alcohols in the presence of a base catalyst can also be employed to produce esters on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The sulfanyl group may also play a role in modulating the compound’s activity and interactions .

Comparison with Similar Compounds

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